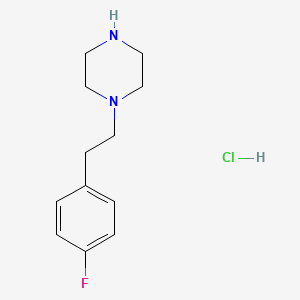

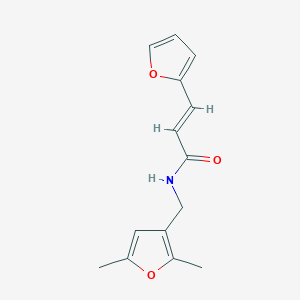

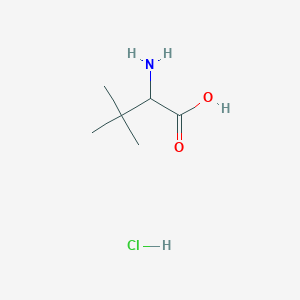

(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(furan-2-yl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(furan-2-yl)acrylamide, also known as DMF-Furfurylacrylamide, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of furan and acrylamide and has been synthesized using various methods. In

科学的研究の応用

π-Basic Tungsten Metal Fragment Promoted Furan Dipolar Cycloadditions

The compound "(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(furan-2-yl)acrylamide" relates to furans which, when reacting with dipolarophiles like acrylonitrile under the influence of a π-basic tungsten metal fragment, undergo [3+2] dipolar cycloadditions to form 7-oxanorbornene complexes. This process involves a metal-mediated shift rendering the furan similar to a carbonyl ylide followed by 1,3-dipolar cycloaddition. These reactions play a significant role in understanding the behavior of furan derivatives in complex chemical environments (Bassett et al., 2006).

Diels-Alder and Aromatization Reactions of Furans

Diels−Alder reactions involving furan and acrylonitrile or methyl acrylate are catalyzed effectively by silica-supported Lewis acids. For 2,5-dimethylfuran, yields are influenced by aromatization products, illustrating the compound's reactivity in forming polysubstituted aromatic compounds. Such reactions and the insights from computational studies shed light on the mechanisms and potential applications of furan derivatives in synthetic chemistry (Fraile et al., 2001).

Green Organic Chemistry Synthesis

In a study exploring green organic chemistry synthesis, E-2-cyano-3(furan-2-yl) acrylamide was synthesized under microwave radiation. Filamentous marine and terrestrial-derived fungi were utilized in the ene-reduction of this compound to (R)-2-cyano-3-(furan-2-yl)propanamide, showcasing an environmentally-friendly approach to chemical synthesis and the potential biotechnological applications of furan derivatives (Jimenez et al., 2019).

Catalytic Reduction of Biomass-Derived Furanic Compounds

The catalytic reduction of furfural and 5-hydroxymethylfurfural (HMF), both key in biorefinery, is efficiently performed by heterogeneous catalysts. The process is complex, involving hydrogenation, hydrogenolysis, and rearrangement among other reactions. The versatility demonstrated in the catalytic reduction, offering products like furfuryl alcohol, tetrahydrofurfuryl alcohol, and various furanic compounds, signifies the importance of furan derivatives in biomass conversion technologies (Nakagawa et al., 2013).

特性

IUPAC Name |

(E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-10-8-12(11(2)18-10)9-15-14(16)6-5-13-4-3-7-17-13/h3-8H,9H2,1-2H3,(H,15,16)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDHAWLLXHFOPS-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)C=CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(O1)C)CNC(=O)/C=C/C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(furan-2-yl)acrylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2421810.png)

![(Z)-ethyl 1-isopropyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2421815.png)

![2-Cyclopropyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine](/img/structure/B2421817.png)

![N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide](/img/structure/B2421820.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2421822.png)

![1-[3-(Hydroxymethyl)-3-methyl-2,4-dihydroquinolin-1-yl]prop-2-en-1-one](/img/structure/B2421827.png)

![9-cyclohexyl-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2421828.png)

![N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2421831.png)